![molecular formula C10H19N3O3 B7508965 Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)
Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate is not well understood. However, it is believed to act as a central nervous system depressant and a muscle relaxant. It may also have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have antiviral activity. It has also been shown to have anxiolytic and sedative effects in animal studies.
Advantages and Limitations for Lab Experiments
Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a wide range of potential applications. However, it also has some limitations. It can be toxic in high doses, and its mechanism of action is not well understood.
Future Directions
There are several future directions for research on Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its mechanism of action and to identify potential targets for cancer therapy. Another area of interest is its potential as a ligand in coordination chemistry. Studies are needed to explore its coordination behavior and to identify potential applications in catalysis and materials science. Additionally, further studies are needed to explore its potential as an anxiolytic and sedative agent.
Synthesis Methods
Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate can be synthesized by reacting 4-(dimethylcarbamoyl)piperazine with methyl acetyl chloride in the presence of a base. The reaction yields a white solid that can be purified through recrystallization.
Scientific Research Applications
Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate has a wide range of scientific research applications. It has been used as a starting material for the synthesis of various compounds, including antiviral and anticancer agents. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of dendrimers.
properties
IUPAC Name |
methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-11(2)10(15)13-6-4-12(5-7-13)8-9(14)16-3/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWESVAGLQQSROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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